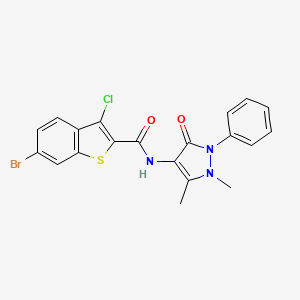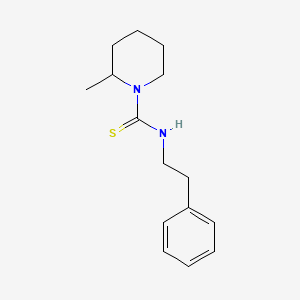![molecular formula C18H13F4N3O B11494035 3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11494035.png)
3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a synthetic organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)benzylamine
- 3,5-bis(trifluoromethyl)phenylboronic acid
Uniqueness
3-fluoro-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is unique due to the combination of its trifluoromethyl and fluoro groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C18H13F4N3O |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-fluoro-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C18H13F4N3O/c1-11-9-16(18(20,21)22)25(24-11)15-7-5-14(6-8-15)23-17(26)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,23,26) |
InChI Key |
RSAGXERNARFIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11493953.png)
![7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11493954.png)

![N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493966.png)
![2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol](/img/structure/B11493975.png)
![12-(3-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11493976.png)
![2-amino-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11493980.png)
![2-methyl-4-(3-nitrophenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11493983.png)


![3,5-Bis[2-(4-fluorophenyl)ethynyl]pyridine](/img/structure/B11493995.png)
![4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11494009.png)
![methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate](/img/structure/B11494013.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11494025.png)
